molecular formula C15H14N2OS2 B15058744 3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B15058744
M. Wt: 302.4 g/mol
InChI Key: ZUOBOTDZTVPQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (CAS 1291486-91-3) is a high-purity heterocyclic building block with a molecular formula of C15H14N2OS2 and a molecular weight of 302.41 g/mol . This specialized thieno[3,2-d]pyrimidine derivative serves as a key scaffold in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. Compounds within this structural class have demonstrated significant potential in antimicrobial applications, with research indicating that specific 1-N-alkyl-3-N-substituted thieno[3,2-d]pyrimidine-2,4-diones exhibit activity against strains such as Staphylococcus aureus and Bacillus subtilis . The structural architecture of this chemical class allows for diverse functionalization, enabling researchers to explore structure-activity relationships and optimize pharmacological properties. The presence of both carbonyl and thioxo groups in the pyrimidine ring, along with the ethyl and p-tolyl substituents, creates multiple sites for hydrogen bonding and hydrophobic interactions with biological targets. This compound is supplied as part of our heterocyclic building blocks portfolio for use in pharmaceutical research, chemical biology, and materials science applications. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

3-ethyl-7-(4-methylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-3-17-14(18)13-12(16-15(17)19)11(8-20-13)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOBOTDZTVPQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Derivatives

A foundational method involves the cyclization of 1,3-dicarbonyl precursors with thiourea or dithiocarbamates. For example, anthranilic acid derivatives react with ammonium N-aryldithiocarbamates in ethanol to form 2-thioxo-4(3H)-quinazolinones, a scaffold analogous to the target compound. Adapting this approach, methyl 2-aminothiophene-3-carboxylate undergoes cyclization with urea at 200°C to yield thieno[2,3-d]pyrimidine-2,4-diol, a critical intermediate. Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux generates 2,4-dichlorothieno[2,3-d]pyrimidine, which serves as a versatile electrophile for further functionalization.

Amination and Alkylation Strategies

Introducing the p-tolyl and ethyl substituents requires sequential nucleophilic substitutions. In a representative procedure, 2,4-dichlorothieno[2,3-d]pyrimidine reacts with p-toluidine in tert-butanol at 60–70°C, facilitated by N,N-diisopropylethylamine (DIPEA), to afford 4-(p-tolylamino)-2-chlorothieno[2,3-d]pyrimidine. Ethylation at the N3 position is achieved using ethyl iodide or ethyl bromide in the presence of potassium carbonate, yielding the 3-ethyl derivative.

Thioxo Group Incorporation

Dithiocarbamate-Mediated Thiolation

The 2-thioxo moiety is introduced via reaction with dithiocarbamates or thiourea. For instance, treatment of 2-chloro-N-(p-tolyl)acetamide with sulfur and hydrazine generates 2-hydrazinyl-2-thioxo-N-(p-tolyl)acetamide, which subsequently participates in iodine-promoted cyclizations with 1,3-dicarbonyl compounds. This method, optimized with p-toluenesulfonic acid in ethanol, achieves cyclization efficiencies exceeding 80%.

Thioamidation via Isothiocyanate Intermediates

Alternative routes employ isothiocyanates as sulfur donors. Reaction of 3-ethyl-4-(p-tolylamino)thieno[3,2-d]pyrimidine with thiophosgene (CSCl₂) in dichloromethane introduces the thioxo group at the C2 position, though this method requires careful control of stoichiometry to avoid over-thiolation.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

Ethanol and dimethylformamide (DMF) emerge as preferred solvents due to their ability to dissolve both polar intermediates and nonpolar aromatics. Catalytic p-toluenesulfonic acid enhances reaction rates in cyclization steps by protonating carbonyl groups, increasing electrophilicity. Conversely, DIPEA serves as a non-nucleophilic base to deprotonate amines during substitution reactions.

Temperature and Reaction Time

Key transformations exhibit strong temperature dependence:

  • Cyclocondensations proceed optimally at 190–200°C
  • Chlorinations with POCl₃ require reflux (≈110°C) for 6–10 hours
  • Aminations achieve completion at 60–70°C within 9–10 hours

Prolonged heating beyond these thresholds risks decomposition, as evidenced by decreased yields and chromatographic purity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectra provide definitive evidence of regiochemistry. The ¹H NMR spectrum of the final compound displays characteristic signals:

  • δ 1.14 ppm (triplet, 3H, CH₂CH₃)
  • δ 2.40 ppm (singlet, 3H, p-tolyl methyl)
  • δ 5.72 ppm (doublet, 1H, pyrimidine H5)
  • Aromatic protons between δ 7.06–7.53 ppm

¹³C NMR confirms the thioxo group through a resonance at δ 182–185 ppm (C=S), while the carbonyl (C=O) appears at δ 167–170 ppm.

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds reveals planar thieno[3,2-d]pyrimidine cores with dihedral angles <5° between the heterocycle and p-tolyl substituent. The ethyl group adopts a gauche conformation to minimize steric hindrance with the thioxo moiety.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantage Limitation
Dithiocarbamate cyclization 66–83 >95 One-pot synthesis Requires toxic CS₂ derivatives
POCl₃ chlorination 55–75 90–95 Scalable to gram quantities Corrosive reagents
Thiourea thiolation 60–70 85–90 Mild conditions Multi-step purification

The iodine-mediated approach achieves the highest yields (83%) but necessitates careful handling of elemental iodine. Phosphorus oxychloride routes, while efficient, generate acidic byproducts requiring neutralization.

Industrial Applications and Process Chemistry

Kilogram-scale production employs continuous flow reactors for the chlorination and amination steps, reducing reaction times by 40% compared to batch processes. Green chemistry innovations substitute ethanol-water mixtures for DMF in later stages, decreasing organic waste by 30%.

Chemical Reactions Analysis

3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or alcohols.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.

Scientific Research Applications

3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The p-tolyl group at position 7 in the target compound contrasts with methoxyphenyl (position 6 in ) or morpholino (position 7 in ), suggesting divergent electronic and steric effects on target binding.
  • Thioxo vs.
  • Alkyl vs. Aryl Substituents: The 3-ethyl group in the target compound may improve metabolic stability relative to bulkier aryl groups (e.g., morpholino in ).

Physicochemical and Pharmacological Properties

  • Stability : Thiourea derivatives (e.g., ) are prone to oxidation, necessitating stabilization strategies like N-alkylation (e.g., 3-ethyl in the target compound) .
  • Biological Activity: While direct data for the target compound are lacking, structurally related 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones exhibit nanomolar IC₅₀ values against kinases (e.g., Cdc7 and GSK-3β) . The p-tolyl group may mimic aryl-binding motifs in kinase ATP pockets.

Biological Activity

3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound with a thienopyrimidine structure, characterized by its unique thioxo and ethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure

The molecular formula of this compound is C15H14N2OSC_{15}H_{14}N_{2}OS, with a molecular weight of approximately 302.41 g/mol. The compound features a thienopyrimidine backbone, which is a fused bicyclic system comprising thiophene and pyrimidine rings.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Refluxing an amino ester with triethyl orthoformate and an appropriate amine.
  • Dimroth rearrangement and Gewald reaction techniques to create derivatives with enhanced biological activity.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine generally exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported to be around 256 µg/mL against these bacterial strains .

Anti-inflammatory Properties

Thienopyrimidine derivatives have also been evaluated for their anti-inflammatory effects. Studies suggest that compounds in this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structural features of this compound may enhance its interaction with biological targets implicated in inflammation .

Anticancer Activity

Recent investigations into the anticancer potential of thienopyrimidine derivatives have highlighted their ability to inhibit the proliferation of various cancer cell lines. For example, one study found that a related compound exhibited comparable inhibitory activity against MDA-MB-231 breast cancer cells with an IC50 value of approximately 27.6 μM, which is similar to that of the well-known chemotherapeutic agent paclitaxel (IC50 = 29.3 μM) . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-Methylthieno[3,2-d]pyrimidin-4-oneMethyl group at position 6Antimicrobial
5-Amino-thieno[3,2-d]pyrimidin-4-oneAmino group at position 5Anti-inflammatory
7-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-onep-Tolyl substitutionAnalgesic

Case Studies

  • Antimicrobial Testing : In vitro studies demonstrated that thienopyrimidine derivatives exhibited significant antibacterial activity against E. coli and S. aureus, indicating potential therapeutic applications in treating bacterial infections .
  • Cancer Cell Line Studies : A series of thienopyrimidine compounds were tested against the MDA-MB-231 breast cancer cell line. The results indicated that several derivatives showed promising cytotoxic effects comparable to established drugs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethyl-2-thioxo-7-(p-tolyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using phosphorus oxychloride (POCl₃) as a catalyst. A typical approach involves reacting ethyl 2-amino-thiophene-3-carboxylate derivatives with γ-lactams or substituted phenyl groups under reflux conditions (368–371 K). Optimization of molar ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) is critical for yield enhancement. Characterization via single-crystal XRD and NMR confirms regioselectivity and purity .

Q. How is the structural integrity of thieno[3,2-d]pyrimidin-4-one derivatives validated in academic research?

  • Methodological Answer : Structural validation employs a combination of techniques:

  • XRD : Determines crystal packing and bond angles (e.g., mean C–C bond length deviation ≤ 0.005 Å).
  • NMR : Assigns proton environments (e.g., ethyl and p-tolyl substituents).
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., C₁₉H₁₈N₂OS₂ for the target compound).
    Cross-referencing with computational models (DFT) resolves ambiguities in tautomeric forms .

Q. What are the recommended storage and handling protocols for thieno-pyrimidinone derivatives?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from moisture and light. Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation. Safety protocols include:

  • Ventilation : Fume hoods for POCl₃ or thiol-containing intermediates.
  • PPE : Nitrile gloves and lab coats to avoid dermal exposure (R22/R40 hazard codes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of thieno[3,2-d]pyrimidin-4-one derivatives?

  • Methodological Answer : Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or ionic liquids improve cyclization efficiency.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 110°C) minimizes side reactions.
    Statistical tools like Design of Experiments (DoE) quantify interactions between variables .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

  • Methodological Answer : Contradictions (e.g., variable IC₅₀ values in anticancer assays) arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays).
  • Structural Confounders : Compare substituent effects (e.g., p-tolyl vs. 4-chlorophenyl groups).
    Meta-analyses of dose-response curves and molecular docking (e.g., with kinase targets) clarify structure-activity relationships (SAR) .

Q. How can environmental fate studies be designed for thieno-pyrimidinone derivatives?

  • Methodological Answer : Follow the INCHEMBIOL framework:

  • Phase 1 : Determine logP and hydrolysis rates (pH 4–9) to assess abiotic persistence.
  • Phase 2 : Ecotoxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation profiling (OECD 301F).
    Long-term soil microcosm studies (≥6 months) track metabolite formation and bioaccumulation .

Q. What experimental designs validate the therapeutic potential of 3-Ethyl-2-thioxo derivatives in disease models?

  • Methodological Answer : Use randomized block designs with split plots for in vivo studies:

  • Dose Groups : 4–6 doses (e.g., 10–100 mg/kg) administered intraperitoneally.
  • Endpoints : Histopathology (tissue sections) and biomarker quantification (ELISA/PCR).
    Counteract batch effects by normalizing to positive controls (e.g., doxorubicin for anticancer studies) .

Data Contradiction Analysis

Q. Why do computational predictions of thieno-pyrimidinone reactivity sometimes conflict with experimental results?

  • Methodological Answer : Discrepancies stem from:

  • Implicit Solvent Models : DFT calculations often neglect solvent effects (e.g., DMSO polarity).
  • Tautomer Neglect : Failure to account for thione ↔ thiol tautomerism alters predicted reaction pathways.
    Hybrid QM/MM simulations and experimental validation (e.g., variable-temperature NMR) reconcile these gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.